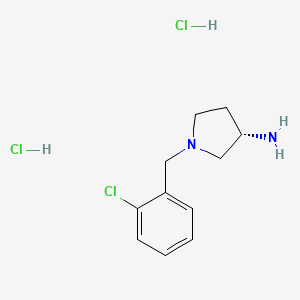

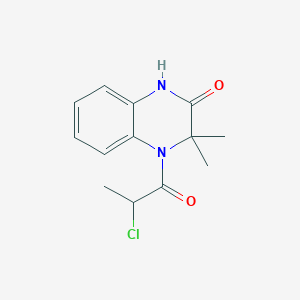

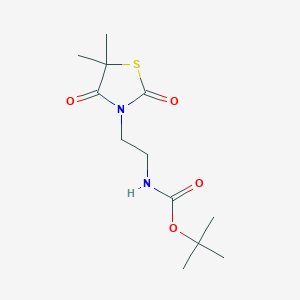

![molecular formula C10H5F5N2O3 B2765822 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid CAS No. 860785-81-5](/img/structure/B2765822.png)

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid” is a chemical compound . It is available for purchase from chemical suppliers .

Molecular Structure Analysis

The molecular formula of this compound is C10H5F5N2O3 . This means it contains 10 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms. The average mass of the molecule is 296.150 Da .Physical And Chemical Properties Analysis

The molecular weight of “2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid” is 296.150316 .科学的研究の応用

Steric Structure and Isomerism

The steric structure of fluorinated 2-arylhydrazono-3-oxo esters, including compounds similar to 2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid, has been extensively studied. These compounds, in their crystalline state and in solutions, predominantly exist as Z isomers due to the formation of an intramolecular hydrogen bond between the ester fragment and the hydrazone NH proton. Notably, alkyl 2-arylhydrazono-4,4-difluoro-3-oxobutanoates exhibit a mixture of Z and E isomers, with Z isomers prevailing in specific solvents like acetone-d6. This behavior underscores the influence of fluorination on the isomeric state of such compounds and their potential utility in synthesizing structurally defined chemical entities (Khudina et al., 2009).

Reactivity with o-Phenylenediamine

Polyfluorinated 2-arylhydrazono-3-oxocarboxylic acid esters, closely related to the structure of interest, react with o-phenylenediamine in a neutral medium to form mainly corresponding o-aminoanilides. These products can be further transformed into 1,5-benzodiazepin-2-ones, showcasing the compound's versatility in synthesizing heterocyclic structures that are significant in pharmaceutical chemistry (Khudina et al., 2004).

Synthesis and Application in Heterocycle Formation

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, an intermediate closely related to the compound of interest, serves as a versatile precursor for synthesizing a broad array of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized. This demonstrates the compound's critical role in the efficient synthesis of fluorinated heterocyclic compounds, which are valuable in medicinal chemistry and materials science (Honey et al., 2012).

Anti-inflammatory, Antiproliferative, and Antibacterial Activities

The synthesized compound (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, derived from a similar synthetic route involving ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate, exhibited synergistic anti-inflammatory, antiproliferative, and antibacterial activities. This highlights the potential biomedical applications of such compounds, including their role in developing new therapeutic agents (Mohan et al., 2018).

特性

IUPAC Name |

(Z)-2-[(2,4-difluorophenyl)diazenyl]-4,4,4-trifluoro-3-hydroxybut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5N2O3/c11-4-1-2-6(5(12)3-4)16-17-7(9(19)20)8(18)10(13,14)15/h1-3,18H,(H,19,20)/b8-7-,17-16? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVDJDTUDDTGGB-HBOMWCDGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=NC(=C(C(F)(F)F)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)N=N/C(=C(/C(F)(F)F)\O)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

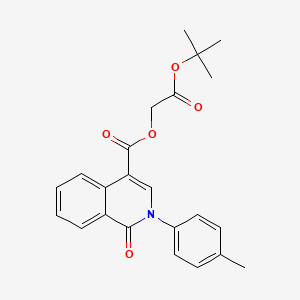

![N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765739.png)

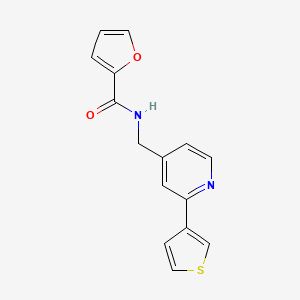

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)

![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)

![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)

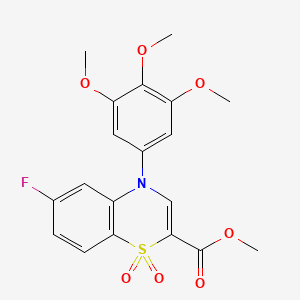

![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)